Methyl(3,3,3-trifluoropropyl)silanone
Overview
Description
Methyl(3,3,3-trifluoropropyl)silanone is an organosilicon compound with the molecular formula C6H13F3O2Si. It is known for its unique properties, including high thermal stability and resistance to chemical reactions. This compound is often used in various industrial and scientific applications due to its ability to form strong bonds with other materials.
Mechanism of Action
Mode of Action
It is known that the compound can undergo anionic ring-opening polymerization , which suggests that it may interact with its targets through a similar mechanism, leading to changes in the target’s structure or function .
Biochemical Pathways
It is known that the compound can be involved in the synthesis of poly[methyl(3,3,3-trifluoropropyl)siloxane] with selective end groups . This suggests that it may affect pathways related to polymer synthesis and modification .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
It is known that the compound can be used in the synthesis of polymers , suggesting that it may have effects on the physical properties of these materials .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl(3,3,3-trifluoropropyl)silanone. For instance, the compound’s polymerization process is influenced by the molar ratios of promoter to initiator . Additionally
Biochemical Analysis
Biochemical Properties
Methyl(3,3,3-trifluoropropyl)silanone plays a significant role in biochemical reactions due to its unique structure and reactivity. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to act as a fluorosilicone lubricant and additive to improve chemical resistance . The nature of these interactions often involves the formation of stable complexes with proteins and enzymes, which can alter their activity and function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used in the preparation of siliconized glass fiber sheets, which act as a support for protein-chemical analysis of electroblotted proteins . This indicates its potential impact on cellular processes related to protein synthesis and modification.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s fluorinated nature allows it to form strong bonds with various biomolecules, thereby influencing their activity and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that determine its long-term effects on cellular function. Studies have shown that the presence of the 3,3,3-trifluoropropyl group can influence the stability and reactivity of the compound, leading to varying effects over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while at higher doses, it can cause toxic or adverse effects. Understanding the threshold effects and the potential for toxicity is essential for its safe application in biochemical research .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s fluorinated nature can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, which can affect its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl(3,3,3-trifluoropropyl)silanone can be synthesized through several methods. One common approach involves the reaction of 3,3,3-trifluoropropyltrimethoxysilane with methyl lithium in the presence of a catalyst. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The product is then purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl(3,3,3-trifluoropropyl)silanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols and other oxygen-containing derivatives.
Reduction: Reduction reactions typically yield silanes and other reduced forms of the compound.
Substitution: It can undergo substitution reactions where the trifluoropropyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reactions are usually carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products
The major products formed from these reactions include silanols, silanes, and substituted organosilicon compounds. These products are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
Methyl(3,3,3-trifluoropropyl)silanone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and polymers.
Biology: The compound is utilized in the development of bio-compatible materials and coatings.
Medicine: Research is ongoing into its potential use in drug delivery systems and medical implants.
Industry: It is employed in the production of high-performance materials, including lubricants, adhesives, and sealants
Comparison with Similar Compounds
Similar Compounds
- 3,3,3-Trifluoropropylmethyldimethoxysilane
- Trimethoxy(3,3,3-trifluoropropyl)silane
- Dimethoxymethyl(3,3,3-trifluoropropyl)silane
Uniqueness
Methyl(3,3,3-trifluoropropyl)silanone stands out due to its unique combination of thermal stability, chemical resistance, and reactivity. These properties make it particularly valuable in applications requiring durable and high-performance materials .
Properties
IUPAC Name |
methyl-oxo-(3,3,3-trifluoropropyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F3OSi/c1-9(8)3-2-4(5,6)7/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMCLKHSZZGALD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](=O)CCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F3OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70401565 | |
Record name | Methyl(3,3,3-trifluoropropyl)silanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70401565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | Fluorosilicone oil | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13897 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
63148-56-1, 44839-32-9 | |
Record name | Siloxanes and Silicones, Me 3,3,3-trifluoropropyl | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methyl(3,3,3-trifluoropropyl)silanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70401565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Siloxanes and Silicones, Me 3,3,3-trifluoropropyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.351 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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